molecular formula C23H18O3 B11150321 3-[(4-ethenylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(4-ethenylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11150321
M. Wt: 342.4 g/mol
InChI Key: LPDKXTUNESLNHM-UHFFFAOYSA-N
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Description

3-[(4-ETHENYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines a benzo[c]chromen-6-one core with an ethenylphenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ETHENYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the benzo[c]chromen-6-one core. This can be achieved through a series of condensation reactions, such as the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The ethenylphenylmethoxy group is then introduced through a substitution reaction, where a suitable ethenylphenylmethoxy precursor reacts with the benzo[c]chromen-6-one core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-ETHENYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[c]chromen-6-one core with an ethenylphenylmethoxy group makes it particularly interesting for various applications in research and industry .

Properties

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-[(4-ethenylphenyl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C23H18O3/c1-3-16-8-10-17(11-9-16)14-25-21-13-12-19-18-6-4-5-7-20(18)23(24)26-22(19)15(21)2/h3-13H,1,14H2,2H3

InChI Key

LPDKXTUNESLNHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)C=C

Origin of Product

United States

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